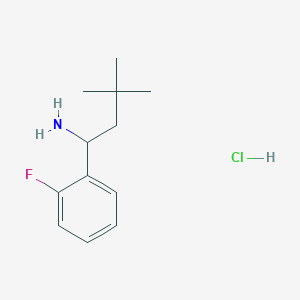

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Description

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a fluorinated tertiary amine derivative characterized by a 2-fluorophenyl group attached to a branched butan-1-amine backbone. The compound’s structure includes a fluorine atom at the ortho position of the aromatic ring and two methyl groups at the third carbon of the butan-1-amine chain. These structural features confer unique physicochemical properties, such as increased lipophilicity compared to non-fluorinated or unbranched analogs, which may enhance blood-brain barrier permeability and receptor-binding affinity .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVPIQGCQZHCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=CC=C1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, with the CAS number 1864057-58-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings related to its biological activity, including pharmacological effects, synthesis, and potential therapeutic applications.

Antitumor Activity

Research has shown that fluorinated compounds can exhibit significant antitumor activities. For instance, fluorine-substituted nucleosides have demonstrated potency against various cancer cell lines. Although specific ID50 values for this compound are not available, related studies indicate that fluorinated compounds can have low micromolar activity against cancer cells .

Neuropharmacological Effects

Some studies suggest that similar compounds may influence neurotransmitter systems. For example, the presence of fluorine can modify the lipophilicity and receptor affinity of amines, potentially enhancing their effects on the central nervous system . However, direct evidence for neuropharmacological effects of this specific compound remains to be elucidated.

The synthesis of this compound can be approached through several chemical pathways involving fluorinated aromatic systems. The introduction of a fluorine atom is known to alter the electronic properties of the molecule, which may enhance its biological activity .

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, several related investigations highlight the importance of structural modifications in enhancing biological activity:

Scientific Research Applications

Pharmacological Research

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to other amines suggests possible interactions with neurotransmitter systems:

- Monoamine Transporters : Preliminary studies indicate that this compound may interact with monoamine transporters, which are critical in the treatment of mood disorders like depression and anxiety.

Medicinal Chemistry

In medicinal chemistry, the compound is being evaluated for its potential therapeutic effects:

- Synthesis of Analogues : Researchers are exploring the synthesis of analogues to enhance pharmacological efficacy and reduce side effects.

Toxicological Studies

Understanding the safety profile of this compound is crucial:

- Safety Assessments : Toxicological evaluations are essential to determine the compound's safety for potential therapeutic use. These studies focus on acute and chronic toxicity profiles.

Case Study 1: Interaction with Neurotransmitter Systems

A study published in the Journal of Medicinal Chemistry explored the binding affinity of various amine compounds, including this compound, to serotonin and dopamine receptors. The findings indicated moderate binding affinity, suggesting potential use in treating psychiatric disorders.

Case Study 2: Synthesis and Biological Evaluation

Research conducted at a leading pharmaceutical institution focused on synthesizing derivatives of this compound. The derivatives were tested for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. Results showed that certain derivatives exhibited significant MAO inhibition, warranting further investigation.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological | Potential interaction with monoamine transporters | May influence mood disorders |

| Medicinal Chemistry | Synthesis of analogues | Enhancements in efficacy observed |

| Toxicological Studies | Safety assessments for therapeutic use | Ongoing evaluations needed for safety profiles |

Comparison with Similar Compounds

Table 1: Structural Features of Select Analogous Compounds

Key Observations :

- Halogen Position and Number : The 2-fluorophenyl group in the target compound contrasts with analogs like 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine HCl (), which may exhibit stronger electron-withdrawing effects and altered receptor interactions due to dual fluorine substitution .

- Chain Length and Branching : The 3,3-dimethylbutan-1-amine chain enhances steric bulk and lipophilicity compared to shorter or unbranched chains (e.g., 1-(2-Fluorophenyl)propan-1-amine HCl, ). This branching may reduce metabolic degradation by shielding the amine group .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Functional Properties

*Predicted logP values based on structural analogs.

Key Observations :

- Lipophilicity : The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing CNS penetration and aqueous solubility. In contrast, brominated analogs () exhibit higher logP values, increasing the risk of off-target binding or toxicity .

- Metabolic Stability : The 3,3-dimethyl branching may protect against oxidative metabolism (e.g., cytochrome P450 enzymes), extending half-life compared to unbranched derivatives like 1-(2-Fluorophenyl)propan-1-amine HCl .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves:

- Formation of the key carbon backbone bearing the 3,3-dimethylbutan-1-amine structure.

- Introduction of the 2-fluorophenyl substituent at the 1-position.

- Conversion of the free amine to its hydrochloride salt for purification and stability.

Preparation of the 3,3-Dimethylbutan-1-amine Core

A relevant preparation method for the 3,3-dimethylbutan-1-amine hydrochloride backbone has been described in patent CN104788320A, which involves the following key steps:

| Step | Description | Conditions |

|---|---|---|

| 1 | Reaction of hexone, methane amide, and ammonium formate to form an intermediate amine compound | 120–170 °C, 19–21 hours |

| 2 | Removal of impurities and isolation of intermediate product | Cooling to 35–45 °C, water extraction |

| 3 | Reaction of intermediate with concentrated hydrochloric acid to form amine hydrochloride salt | Heating under reflux for 7–9 hours |

| 4 | Concentration and drying to obtain solid amine hydrochloride | Evaporation to dryness |

| 5 | Treatment with granular activated carbon (GAC) for purification | 70–80 °C, 30–40 minutes |

| 6 | Filtration and further concentration | Evaporation to dryness |

| 7 | Crystallization from ethyl acetate at low temperature | -2 to 2 °C, 2.5–3.5 hours |

| 8 | Washing and drying of the crystalline product | 75–85 °C drying |

This method yields high-purity 1,3-dimethylbutan-1-amine hydrochloride, which forms the amine backbone of the target compound.

Introduction of the 2-Fluorophenyl Group

The attachment of the 2-fluorophenyl group to the amine backbone can be achieved through palladium-catalyzed cross-coupling reactions or amine-directed arylation methods:

Palladium-Catalyzed Aminocyclization and Coupling : Utilizing palladium catalysts, fluorophenyl derivatives can be coupled to amine-containing intermediates under controlled conditions. For example, reactions involving silyl-protected ketones and organolithium reagents followed by palladium-catalyzed coupling in tetrahydrofuran (THF) have been reported to install aryl groups efficiently.

Amine-Directed Mizoroki-Heck Arylation : This method involves the direct arylation of allylamines with aryl halides under palladium catalysis. The reaction is typically conducted in the presence of a base and at elevated temperatures (~70 °C) for extended periods (e.g., 14 hours). After completion, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid in dioxane and isolated by trituration with diethyl ether.

These methods allow selective arylation of amines with 2-fluorophenyl groups, facilitating the synthesis of 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine.

Conversion to Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling. This is achieved by:

- Cooling the reaction mixture to 0 °C.

- Adding a stoichiometric amount of hydrochloric acid solution (commonly 4 M HCl in dioxane).

- Stirring for 30 minutes to ensure complete salt formation.

- Concentrating the mixture under reduced pressure.

- Triturating the residue with diethyl ether to precipitate the hydrochloride salt as a solid.

Summary Table of Preparation Steps

Research Findings and Considerations

The use of palladium-catalyzed cross-coupling allows for regioselective introduction of the 2-fluorophenyl group with high efficiency and yield, which is crucial for obtaining the desired substitution pattern.

The hydrochloride salt form enhances the compound's stability and facilitates purification by crystallization, which is essential for pharmaceutical-grade material.

The purification steps involving activated carbon and crystallization from ethyl acetate ensure removal of colored impurities and residual catalysts, yielding a high-purity final product.

Reaction times and temperatures are critical parameters; prolonged heating under reflux ensures complete conversion during hydrochloride formation, while controlled low-temperature crystallization improves crystal quality.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, and how can intermediates be characterized?

- Methodology : A multi-step synthesis typically involves:

Friedel-Crafts alkylation of 2-fluorobenzene with 3,3-dimethylbutanoyl chloride to introduce the branched chain.

Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to form the amine .

Hydrochloride salt formation via treatment with HCl gas in anhydrous ether .

- Characterization : Key intermediates (e.g., ketone precursors) are analyzed by (e.g., δ ~2.54 ppm for methyl groups adjacent to fluorine) and HPLC (purity >95%) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves, protective eyewear, and fume hoods due to potential irritation from hydrochloride salts .

- Storage : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolytic cleavage of the C-F bond .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time shifts may indicate impurities from incomplete amination .

- Mass Spectrometry : Exact mass (calculated for : 230.11 g/mol) to confirm molecular ion peaks .

- Elemental Analysis : Validate Cl⁻ content (~15.4% for hydrochloride salt) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Approach :

- Fluorine’s electronegativity causes deshielding and complex splitting in . Use to confirm coupling constants (e.g., ) .

- Compare experimental data with computational models (DFT calculations) to distinguish between conformational isomers .

- Example : Aromatic protons near fluorine may show doublets of doublets (δ 7.1–7.5 ppm) due to and coupling .

Q. What experimental design considerations are critical for studying this compound’s receptor binding affinity?

- Target Selection : Fluorinated amines often target GPCRs (e.g., serotonin or adrenergic receptors). Use radioligand displacement assays (e.g., -ketanserin for 5-HT receptors) .

- Controls : Include structurally similar analogs (e.g., 1-(3-fluorophenyl) derivatives) to assess fluorine’s electronic effects on binding .

- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., Prism software) to calculate values .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Parameters to Monitor :

- Temperature : Maintain <5°C during HCl salt formation to avoid side reactions .

- Solvent Choice : Use dichloromethane for Friedel-Crafts steps to enhance electrophilicity of the acylating agent .

- Troubleshooting : Low yields may result from moisture ingress; employ molecular sieves or anhydrous MgSO .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?

- Pharmacokinetics : Assess plasma stability (e.g., incubation in rat plasma at 37°C for 24h) to identify hydrolysis or oxidation vulnerabilities .

- Metabolite Profiling : Use LC-MS/MS to detect metabolites (e.g., N-demethylation products) that may alter activity in vivo .

- Species Differences : Test binding affinity across species (e.g., human vs. murine receptors) to validate translational relevance .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.